2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1421473-76-8
VCID: VC4677887
InChI: InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25)
SMILES: CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C
Molecular Formula: C18H18FN5O
Molecular Weight: 339.374

2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

CAS No.: 1421473-76-8

Cat. No.: VC4677887

Molecular Formula: C18H18FN5O

Molecular Weight: 339.374

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide - 1421473-76-8

Specification

CAS No. 1421473-76-8
Molecular Formula C18H18FN5O
Molecular Weight 339.374
IUPAC Name 2-(4-fluorophenyl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25)
Standard InChI Key DTSSWYQQAODZIT-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C

Introduction

2-(4-Fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Its structure integrates a fluorophenyl group, a trimethylpyrazole moiety, and a pyrimidine ring. Such compounds often exhibit diverse biological activities depending on their functional groups and molecular architecture.

Structural Features

The compound consists of:

  • Fluorophenyl group: Enhances lipophilicity and can contribute to biological activity through hydrophobic interactions or halogen bonding.

  • Trimethylpyrazole unit: Known for its role in improving metabolic stability and binding affinity in bioactive molecules.

  • Pyrimidinyl group: Commonly found in pharmaceuticals due to its ability to form hydrogen bonds with biological targets.

Potential Applications

Based on structural analogs and related studies:

  • Pharmacological Potential:

    • Compounds containing pyrimidine and pyrazole scaffolds have been investigated for anti-inflammatory, antiviral, anticancer, and antimicrobial activities .

    • Fluorinated derivatives often demonstrate enhanced potency due to improved membrane permeability and metabolic stability .

  • Molecular Docking Insights:

    • Similar compounds have shown strong binding interactions with enzymes like 5-lipoxygenase (anti-inflammatory target) and RNA-dependent RNA polymerase (antiviral target) .

    • The fluorophenyl group can form halogen bonds with active sites, enhancing specificity.

Synthesis Overview

While specific synthesis routes for this compound are not directly available in the provided references, general strategies for similar compounds involve:

  • Step 1: Formation of the pyrazole core through condensation reactions using methylhydrazine derivatives.

  • Step 2: Functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions.

  • Step 3: Linking the fluorophenyl acetamide group using acylation or amidation reactions.

Analytical Characterization

To confirm the structure of such compounds, common analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines three-dimensional molecular geometry.

Research Findings on Related Compounds

A comparison of related compounds provides insights into potential activities:

CompoundActivityKey Findings
N-(3-Cyano-benzothiophenyl)-acetamide derivatives Anti-inflammatoryDocking studies suggest inhibition of 5-lipoxygenase enzyme.
Triazolo[1,5-a]pyrimidine carboxamide derivatives Antiviral (Influenza A)Disrupts viral RNA polymerase subunit interactions.
Fluorophenoxy-N-phenylacetamide derivatives AntitubercularExhibited potent in vitro activity against M. tuberculosis.
Pyrazole-thiazole hybrids AnticancerDemonstrated apoptosis-inducing activity in cancer cell lines.

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